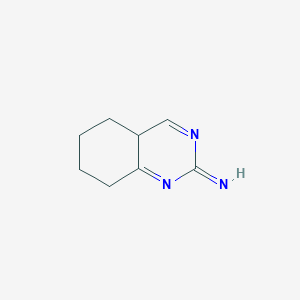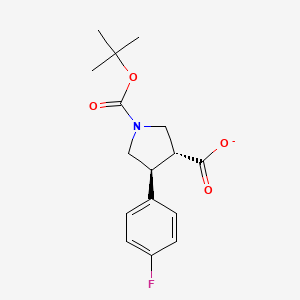
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with additional hydrogen atoms at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4aH-quinazolin-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzylamine with formamide, followed by cyclization to form the quinazoline ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance reaction rates and yields, making the process more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .
Aplicaciones Científicas De Investigación
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-4aH-quinazolin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-tetrahydroquinoline: Shares a similar core structure but lacks the imine group.
Quinazolinone: Contains a carbonyl group instead of the imine group.
Dihydroquinazoline: A reduced form of quinazoline with additional hydrogen atoms
Uniqueness
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine |
InChI |
InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5-6,9H,1-4H2 |
Clave InChI |
HUKNMZWUMVUADI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC(=N)N=CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)


![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)

![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)



